molecular formula C15H22N4O2S B4055321 N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide

N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4055321
M. Wt: 322.4 g/mol
InChI Key: KBZGKPMKWLBPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H22N4O2S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.14634713 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities Research on structurally related compounds demonstrates the potential of N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide in anticancer applications. A study by Ravinaik et al. (2021) described the design, synthesis, and evaluation of benzamide derivatives with similar structural frameworks, showing moderate to excellent anticancer activity against various cancer cell lines. These findings indicate a promising direction for the use of this compound in oncological research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Properties The compound's structural elements suggest potential for antimicrobial applications. Basavarajaiah and Mruthyunjayaswamy (2008) synthesized thiazole substituted 1,3,4-oxadiazole derivatives, demonstrating good antimicrobial activity. Given the structural similarities, this compound may also possess antimicrobial properties, warranting further investigation in this area (Basavarajaiah & Mruthyunjayaswamy, 2008).

Corrosion Inhibition Another potential application is in corrosion inhibition. Ammal, Prajila, and Joseph (2018) studied 1,3,4-oxadiazole derivatives for their corrosion inhibition effectiveness on mild steel in sulfuric acid, showing significant protective capabilities. The structural features of this compound suggest possible utility in corrosion inhibition, an area that could benefit from further research into the compound's properties (Ammal, Prajila, & Joseph, 2018).

Fluorophores for Bioimaging Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides, bearing structural resemblance, in the synthesis of fluorescent dyes. These dyes exhibited potential for applications in bioimaging due to their tunable fluorescence properties. The similar structural motifs in this compound could imply its use in the development of novel fluorophores for bioimaging applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Properties

IUPAC Name

N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-6-11-17-12(21-18-11)8-19(7-2)15(20)13-10(5)16-14(22-13)9(3)4/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZGKPMKWLBPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN(CC)C(=O)C2=C(N=C(S2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 4
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 5
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.